molecular formula C9H13N3O2S B2805471 (3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone CAS No. 1448044-26-5

(3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

Cat. No.: B2805471
CAS No.: 1448044-26-5
M. Wt: 227.28
InChI Key: JVZQMVZEXLLYTF-UHFFFAOYSA-N
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Description

(3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a compound that features a piperidine ring substituted with a hydroxyl group and a thiadiazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amine and a carbonyl compound, the piperidine ring can be formed via reductive amination.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions. This can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazide and a suitable carbonyl compound.

    Coupling of the Two Rings: The final step involves coupling the piperidine and thiadiazole rings. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group on the piperidine ring reacts with a suitable leaving group on the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The carbonyl group on the thiadiazole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group on the piperidine ring can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of a carbonyl group on the piperidine ring.

    Reduction: Formation of a hydroxyl group on the thiadiazole ring.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs. Its unique structure allows for the exploration of various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity, fluorescence, and catalytic activity.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound can be used in the development of new industrial chemicals, such as catalysts, solvents, and intermediates for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes, receptors, and proteins, modulating their activity and function. For example, it may inhibit the activity of certain enzymes involved in disease processes or bind to specific receptors to elicit a biological response.

    Pathways Involved: The compound can affect various cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism. This can result in therapeutic effects, such as the inhibition of cancer cell growth or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    (3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone: Unique due to the presence of both piperidine and thiadiazole rings.

    (3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-oxadiazol-5-yl)methanone: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    (3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-triazol-5-yl)methanone: Similar structure but with a triazole ring instead of a thiadiazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3-hydroxypiperidin-1-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-6-10-8(15-11-6)9(14)12-4-2-3-7(13)5-12/h7,13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZQMVZEXLLYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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